molecular formula C19H12ClFN2O2S B2368416 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326840-24-7

1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2368416
CAS No.: 1326840-24-7
M. Wt: 386.83
InChI Key: BEASAQDIMIFXPG-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of Substituents: The 3-chlorobenzyl and 2-fluorophenyl groups can be introduced via nucleophilic substitution reactions using corresponding halides and suitable bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Lacks the fluorine substituent.

    1-(3-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Contains a methyl group instead of a fluorine.

Uniqueness

1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both 3-chlorobenzyl and 2-fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

1326840-24-7

Molecular Formula

C19H12ClFN2O2S

Molecular Weight

386.83

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12ClFN2O2S/c20-13-5-3-4-12(10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)15-7-2-1-6-14(15)21/h1-10H,11H2

InChI Key

BEASAQDIMIFXPG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl)F

solubility

not available

Origin of Product

United States

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